molecular formula C25H19BrN4O3S B12197313 3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B12197313
M. Wt: 535.4 g/mol
InChI Key: OWWUYMQSJIYRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” is a complex organic compound that features a unique arrangement of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyridino[1,2-a]pyridino[2,3-d]pyrimidin core through cyclization reactions.
  • Introduction of the 4-bromophenylsulfonyl group via sulfonylation reactions.
  • Incorporation of the 2-imino and 2-phenylethyl groups through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-purity starting materials.
  • Control of reaction temperature, pressure, and time.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino groups to amines.

    Substitution: Replacement of bromine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield sulfonic acids.
  • Reduction may yield amines.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” involves its interaction with molecular targets such as enzymes or receptors. The compound may:

  • Bind to active sites of enzymes, inhibiting their activity.
  • Interact with receptors, modulating their signaling pathways.
  • Affect cellular processes through its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • “3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one”
  • “3-[(4-Methylphenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one”

Uniqueness

The uniqueness of “3-[(4-Bromophenyl)sulfonyl]-2-imino-1-(2-phenylethyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H19BrN4O3S

Molecular Weight

535.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19BrN4O3S/c26-18-9-11-19(12-10-18)34(32,33)21-16-20-24(28-22-8-4-5-14-29(22)25(20)31)30(23(21)27)15-13-17-6-2-1-3-7-17/h1-12,14,16,27H,13,15H2

InChI Key

OWWUYMQSJIYRPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.